N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
The compound N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a pyridine-pyrazole core and a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-25-17(5-6-23-25)15-7-14(9-22-11-15)10-24-28(26,27)12-13-3-2-4-16(8-13)18(19,20)21/h2-9,11,24H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIKQCPFADIAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The target molecule comprises two primary subunits:
- A 3-(trifluoromethyl)phenyl methanesulfonamide moiety.
- A 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl group.
Retrosynthetically, the compound can be dissected into these subunits, connected via a methylene bridge. The synthesis likely proceeds through sequential functionalization of the pyridine and benzene rings, followed by coupling reactions. A plausible retrosynthetic pathway involves:
- Intermediate A : 3-(Aminomethyl)-5-(1-methyl-1H-pyrazol-5-yl)pyridine.
- Intermediate B : Methanesulfonyl chloride derivative of 3-(trifluoromethyl)benzene.
Coupling Intermediate A with Intermediate B under nucleophilic conditions would yield the final product.
Detailed Synthetic Procedures
Synthesis of Intermediate A: 3-(Aminomethyl)-5-(1-Methyl-1H-Pyrazol-5-yl)Pyridine
Preparation of 5-(1-Methyl-1H-Pyrazol-5-yl)Pyridine-3-Carbonitrile
A modified Sonogashira coupling reaction is employed to introduce the pyrazole ring to the pyridine core.
- Reactants : 5-Bromopyridine-3-carbonitrile (1.0 equiv), 1-methyl-5-(trimethylstannyl)-1H-pyrazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).
- Conditions : Reflux in anhydrous DMF under nitrogen for 12 h.
- Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Reduction of Nitrile to Aminomethyl Group
The nitrile group is reduced to an aminomethyl group using a two-step protocol:
- Hydrogenation : Treat 5-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carbonitrile with H₂ (50 psi) and Raney Ni in methanol at 50°C for 6 h.
- Workup : Filter catalyst, concentrate under reduced pressure, and recrystallize from ethanol.
Synthesis of Intermediate B: 1-[3-(Trifluoromethyl)Phenyl]Methanesulfonyl Chloride
Sulfonation of 3-(Trifluoromethyl)Benzene
- Reactants : 3-(Trifluoromethyl)benzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).
- Conditions : Stir at 0°C for 2 h, then gradually warm to room temperature over 4 h.
- Workup : Quench with ice water, extract with dichloromethane, dry over MgSO₄, and concentrate.
Conversion to Methanesulfonamide
- Reactants : Sulfonic acid derivative (1.0 equiv), thionyl chloride (2.0 equiv).
- Conditions : Reflux in anhydrous toluene for 3 h.
- Workup : Remove excess thionyl chloride under vacuum to obtain the sulfonyl chloride.
Coupling of Intermediates A and B
- Reactants : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), triethylamine (2.0 equiv).
- Conditions : Stir in anhydrous dichloromethane at 0°C for 1 h, then warm to room temperature for 12 h.
- Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography (DCM:MeOH = 9:1).
Optimization of Reaction Conditions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenges and Alternative Routes
Applications and Derivatives
While biological data for the target compound are unavailable, structurally related pyridine-3-sulfonamides exhibit antifungal activity against Candida albicans (MIC ≤ 25 µg/mL). Docking studies suggest binding to lanosterol 14α-demethylase, a key fungal enzyme.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Computational and Structural Insights
- Binding Mode Predictions : Molecular docking studies (e.g., from ) suggest that the pyridine-pyrazole core in the target compound could interact with hydrophobic pockets in enzyme active sites, while the sulfonamide group forms hydrogen bonds with catalytic residues .
- Crystallographic Data : Tools like SHELX and ORTEP-3 (–3) have been used to resolve structures of related compounds, confirming the planar geometry of pyridine-pyrazole systems and the conformational flexibility of sulfonamide substituents .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of 413.38 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, contributing to its potential as a therapeutic agent.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various kinases, which are crucial in signal transduction pathways. This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against drug-resistant bacterial strains, particularly Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
- Anti-cancer Potential : Preliminary studies suggest that it may have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Activity | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | MIC = 0.5 µg/mL | |
| Anticancer | Various cancer cell lines | Induces apoptosis | |
| Kinase Inhibition | Various kinases | Modulates signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited potent activity against MRSA strains. The study highlighted the compound's ability to disrupt biofilm formation, a critical factor in bacterial resistance .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Multi-step synthesis typically involves heterocyclic ring formation (pyrazole/pyridine) followed by sulfonamide coupling. For example, palladium-catalyzed cross-coupling reactions are used to introduce the pyridine moiety .
- Critical parameters: Solvent choice (e.g., DMF or ethanol for solubility), inert atmosphere (to prevent oxidation), and temperature control (e.g., 60–80°C for amide bond formation) .
- Optimization strategy: Use HPLC or LC-MS to monitor intermediate purity. Adjust stoichiometry of reagents (e.g., 1.1–1.2 equivalents of alkyl halides) to minimize side products .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the pyrazole and trifluoromethylphenyl groups .
- NMR spectroscopy : Key for confirming regiochemistry (e.g., ¹H NMR for methyl group integration at δ ~3.0 ppm; ¹⁹F NMR for trifluoromethyl signals) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .
- Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
- Solubility screening : Measure logP values via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar sulfonamide-pyrazole derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using molecular docking (e.g., AutoDock Vina) to predict binding affinity variations .
- Meta-analysis of published data : Cross-reference IC₅₀ values and assay conditions (e.g., ATP concentration in kinase assays) to identify protocol-dependent discrepancies .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance oral bioavailability .
- Isosteric replacement : Replace the trifluoromethyl group with a chlorodifluoromethyl group to reduce CYP450-mediated oxidation .
- In vitro microsomal assays : Use liver microsomes (human or rodent) to identify metabolic hotspots via LC-MS/MS metabolite profiling .
Q. How can computational modeling guide the optimization of this compound’s selectivity for a specific target?
- Methodology :
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., RMSD analysis) to assess binding stability over time .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict selectivity shifts .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors near the sulfonamide group) to prioritize synthetic analogs .
Key Challenges & Solutions
- Low solubility in aqueous buffers : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation .
- Off-target effects in cellular assays : Employ CRISPR-engineered cell lines lacking the target protein to validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
